Product packaging for Felypressin Impurity C(Cat. No.:)

Felypressin Impurity C

Cat. No.: B1574734
M. Wt: 2080.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Research in Synthetic Peptide Drug Development

The investigation and control of impurities are of paramount importance in the development of synthetic peptide drugs. daicelpharmastandards.com Impurities can arise at any stage, from the raw materials and manufacturing process to storage of the final product. daicelpharmastandards.com These impurities can be broadly categorized as peptide-related (such as truncated, deleted, or modified sequences) and non-peptide-related (including residual solvents, reagents, and metals). biopharmaspec.comeuropa.eu

Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential tools for the detection, identification, and quantification of impurities. waters.comsielc.com These methods allow for the creation of detailed impurity profiles, which are crucial for batch-to-batch consistency and for understanding the stability of the drug substance. waters.com

Overview of Felypressin within Peptide Research Context

Felypressin is a synthetic nonapeptide, meaning it is composed of nine amino acid residues: cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide, with a disulfide bridge connecting the two cysteine residues. nih.gov It is an analogue of the natural hormone vasopressin. drugbank.com

Felypressin's primary pharmacological action is as a vasoconstrictor, and it achieves this by binding to vasopressin V1a receptors. nih.govdrugbank.com This action leads to the contraction of smooth muscle in the vascular bed, particularly in capillaries and small arterioles. drugbank.com This property makes it useful in dental procedures as a vasoconstrictor in local anesthetic solutions, helping to reduce bleeding and prolong the anesthetic effect. ontosight.aibmj.com

Table 1: General Information on Felypressin

Descriptor Information Source(s)
Molecular Formula C46H65N13O11S2 nih.gov
CAS Number 56-59-7 nih.gov
Primary Function Vasoconstrictor agent, Vasopressin receptor agonist nih.gov
Mechanism of Action Binds to vasopressin V1a receptors, causing smooth muscle contraction in the vascular bed. nih.govdrugbank.com
Common Use As a vasoconstrictor in local anesthetic injections for dental use. ontosight.aibmj.com

Rationale for Dedicated Academic Inquiry into Felypressin Impurity C

The study of specific impurities, such as this compound, is driven by the need to ensure the purity and safety of the final drug product. Impurities can emerge from various side reactions during the complex synthesis of peptides like Felypressin. veeprho.com For instance, incomplete reactions or the degradation of the peptide can lead to the formation of related substances. veeprho.com

A diagram illustrating potential impurities in synthesized peptides highlights "acetyl felypressin" as one such example, indicating that modifications to the primary peptide structure can and do occur. researchgate.net While the precise structure of this compound is not detailed in the readily available public literature, its designation as a specified impurity by pharmacopeias implies its relevance and the necessity for its control. simsonpharma.comsimsonpharma.com The presence of specified impurities, even at low levels, requires careful monitoring and characterization to understand any potential impact on the drug's performance and safety profile. fda.gov

Dedicated academic and industrial research into individual impurities like this compound is therefore essential for several reasons:

Process Optimization: Understanding the formation pathways of impurities allows for the optimization of the manufacturing process to minimize their generation. youtube.com

Analytical Method Development: Specific impurities serve as markers for the development and validation of robust analytical methods to ensure their levels are consistently below acceptable limits. usp.org

Regulatory Compliance: Regulatory agencies require detailed information on the impurity profile of a drug substance. fda.govnih.gov

Safety Assessment: Characterizing impurities is a crucial step in assessing any potential toxicological or immunogenic risks. nih.govfrontiersin.org

The focused study of this compound is a clear example of the rigorous scientific inquiry required to ensure the quality and safety of modern peptide therapeutics.

Properties

Molecular Formula

C92H130N26O22S4

Molecular Weight

2080.57

Origin of Product

United States

Mechanisms of Felypressin Impurity C Formation in Research Context

Impurity Genesis during Peptide Synthesis Processes

Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides like Felypressin. While highly efficient, SPPS involves numerous chemical transformations, each presenting an opportunity for side reactions that can lead to the generation of impurities. frontiersin.org These impurities can include truncated or extended sequences, products of incomplete deprotection, side-chain modifications, and stereoisomers.

Incomplete Coupling Reactions

Incomplete coupling reactions are a primary source of deletion impurities in SPPS. During each cycle of peptide chain elongation, an Nα-protected amino acid is activated and coupled to the free amino group of the growing peptide chain attached to a solid support. If this reaction does not proceed to completion, a portion of the peptide chains will lack the intended amino acid.

Several factors can contribute to incomplete coupling:

Steric Hindrance: Bulky amino acid residues, both in the incoming amino acid and at the N-terminus of the peptide chain, can physically obstruct the approach of the activated amino acid, slowing down or preventing the coupling reaction.

Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminal amine inaccessible to the incoming activated amino acid. peptide.com This is particularly prevalent in hydrophobic sequences.

Poor Resin Swelling: The solid support must swell adequately in the reaction solvent to allow for efficient diffusion of reagents. Poor swelling can limit access to the reactive sites.

The consequence of incomplete coupling is the formation of a heterogeneous mixture of peptides, with a significant portion being "deletion sequences" that are missing one or more amino acid residues. These can be challenging to separate from the target peptide during purification.

Factor Description Potential Impact on Felypressin Synthesis
Steric Hindrance Difficulty in coupling bulky amino acids like Phenylalanine or Proline.Felypressin contains two Phenylalanine residues and one Proline residue, which could lead to incomplete coupling at these positions.
Peptide Aggregation Self-association of growing peptide chains on the resin.The hydrophobic nature of Phenylalanine residues in Felypressin may promote aggregation, leading to deletion sequences.
Reaction Conditions Suboptimal activation of amino acids or insufficient reaction time.Inadequate activation of any of the nine amino acids in the Felypressin sequence can result in its omission from the final peptide.

Inefficient Deprotection Processes

Each amino acid added during SPPS has a temporary protecting group on its α-amino group (commonly the Fmoc group). This group must be completely removed before the next amino acid can be coupled. Incomplete deprotection leaves the N-terminus blocked, preventing further chain elongation and resulting in truncated peptides.

Factors leading to inefficient deprotection include:

Insufficient reaction time or reagent concentration: The deprotection reaction may not go to completion if the exposure to the deprotection reagent (e.g., piperidine (B6355638) for Fmoc) is too short or the reagent concentration is too low.

Peptide aggregation: Similar to its effect on coupling, aggregation can hinder the access of the deprotection reagent to the Nα-protecting group. peptide.com

Inefficient deprotection is a significant source of impurities that are shorter than the target peptide and can co-elute with it during purification, complicating the isolation of the desired product.

Step Protecting Group Deprotection Reagent Potential Issue
Nα-protectionFmocPiperidine in DMFIncomplete removal leads to truncated sequences.
Side-chain protectionVarious (e.g., Trt, Boc, Pbf)Acidolysis (e.g., TFA)Incomplete removal leads to adducts with residual protecting groups.

Side-Chain Modifications and Reactions

The side chains of amino acids contain various functional groups that are also susceptible to modification during peptide synthesis. These modifications can lead to a variety of impurities.

Common side-chain reactions include:

Oxidation: Amino acids with sulfur-containing side chains, such as Cysteine, are prone to oxidation. In the synthesis of Felypressin, which contains two Cysteine residues forming a disulfide bridge, improper handling can lead to the formation of sulfoxides or sulfones. drugbank.com

Incomplete Deprotection of Side Chains: The permanent protecting groups on the side chains of trifunctional amino acids must be removed at the end of the synthesis. Incomplete removal of these groups results in impurities with residual protecting groups attached.

Alkylation: Reactive carbocations generated during the cleavage of protecting groups can alkylate susceptible amino acid residues, such as Tryptophan or Methionine.

Dimerization: The formation of intermolecular disulfide bonds between two peptide chains can lead to dimers. In the case of Felypressin, this is the likely mechanism for the formation of Impurity C. This can occur if the cysteine side chains are deprotected and exposed to oxidative conditions before the intramolecular disulfide bridge is formed, or if disulfide scrambling occurs. The concentration of the peptide during the cyclization step is a critical factor, with higher concentrations favoring intermolecular reactions. mdpi.comijpsi.org

Amino Acid in Felypressin Side-Chain Functional Group Potential Side Reaction Resulting Impurity
CysteineThiol (-SH)Oxidation, Intermolecular disulfide bond formationSulfoxides, Dimers (e.g., Felypressin Impurity C)
GlutamineAmide (-CONH2)DehydrationPyroglutamate formation at the N-terminus
AsparagineAmide (-CONH2)DeamidationAspartimide formation, leading to isoaspartate peptides
LysineAmine (-NH2)Modification by cleavage reagentsAdducts with scavengers or protecting group fragments

Racemization and Epimerization Phenomena during Synthesis

The activation of the carboxylic acid group of an amino acid for coupling can lead to the loss of its chiral integrity through racemization or epimerization. This results in the incorporation of D-amino acids into the peptide chain, leading to the formation of diastereomeric impurities. peptide.comnih.gov

The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemistry at the α-carbon. peptide.com Certain amino acids, such as Cysteine and Phenylalanine (both present in Felypressin), are more susceptible to racemization. nih.govnih.gov The choice of coupling reagents and the reaction conditions, particularly the presence of a base, can significantly influence the extent of racemization. nih.gov

Deletion Sequences Formation

As mentioned in section 2.1.1, deletion sequences are impurities that lack one or more amino acid residues. These are primarily caused by incomplete coupling reactions. The accumulation of deletion sequences is a significant challenge in the synthesis of longer peptides, as even a small percentage of incomplete coupling at each step can lead to a substantial amount of byproduct in the final crude product.

Insertion Sequences Formation

Insertion sequences are impurities that contain one or more extra amino acid residues. These can arise from the incomplete removal of the Nα-protecting group of the incoming amino acid in the coupling solution. If the protecting group is labile, a portion of the activated amino acid may present a free N-terminus, which can then couple to another activated amino acid, forming a dipeptide that is subsequently incorporated into the growing peptide chain. This results in a peptide that is one amino acid longer than the target sequence.

Formation of Peptide-Protection Adducts

During solid-phase peptide synthesis (SPPS), the method predominantly used for manufacturing peptides like Felypressin, various protecting groups are employed to prevent unwanted side reactions at the reactive side chains of amino acids. The formation of peptide-protection adducts occurs when these protecting groups are not completely removed during the final cleavage and deprotection steps.

Inefficient cleavage can result in residual protecting groups remaining covalently attached to the peptide. For instance, groups used to protect the sulfhydryl moiety of cysteine or the epsilon-amino group of lysine in the Felypressin sequence can form stable adducts if cleavage conditions are suboptimal. Furthermore, reactive carbocations generated from the cleavage of protecting groups (e.g., the tert-butyl group) can react with nucleophilic residues like cysteine or methionine, leading to alkylation of the peptide and the formation of another class of adducts. The choice of scavengers, reagents added to the cleavage cocktail to "trap" these reactive species, is critical in minimizing the formation of such adducts.

Table 1: Common Protecting Groups in Peptide Synthesis and Potential Adduct Formation

Amino Acid Residue in Felypressin Protecting Group Potential Adduct Impurity
Cysteine (Cys) Trityl (Trt) Trityl-peptide adduct
Cysteine (Cys) Acetamidomethyl (Acm) Acm-peptide adduct
Lysine (Lys) tert-Butoxycarbonyl (Boc) Boc-peptide adduct

Dimerization and Oligomerization Pathways

The molecular formula of this compound confirms its identity as a dimer. Dimerization and oligomerization are common side reactions in peptide synthesis, driven by the formation of intermolecular covalent bonds. For peptides containing cysteine, such as Felypressin which has two cysteine residues forming an intramolecular disulfide bridge, the primary pathway for dimerization is the formation of incorrect intermolecular disulfide bonds.

During the oxidative folding step, where the intramolecular disulfide bridge is formed to grant Felypressin its cyclic structure, competing intermolecular reactions can occur. This can lead to the formation of parallel or anti-parallel dimers, where two peptide chains are linked by two intermolecular disulfide bonds. Another possibility is the formation of a single disulfide link between two molecules. Such dimeric impurities are often challenging to separate from the desired monomeric peptide due to their similar physicochemical properties.

Table 2: Potential Dimerization Pathways for Felypressin

Pathway Description Resulting Structure
Intermolecular Disulfide Bridge Oxidation of thiol groups from two separate Felypressin peptide chains. Two peptide chains linked by one or more disulfide bonds.

| Other Covalent Linkages | Side reactions involving reactive side chains (e.g., activated glutamine or asparagine) leading to cross-linking. | Two peptide chains linked by non-disulfide covalent bonds. |

Influence of Reagents and Starting Materials on Impurity C Generation

The quality and type of reagents and starting materials used in peptide synthesis have a profound impact on the impurity profile of the final product. The presence of pre-existing impurities in the amino acid building blocks can lead to the incorporation of incorrect sequences or modified residues.

For example, the presence of unprotected amino acids or dipeptide impurities in the activated amino acid stock can lead to deletion or insertion sequences. The choice of coupling reagents, which are used to form the peptide bonds, can also influence side reactions. Highly reactive coupling agents may promote side reactions such as racemization (inversion of stereochemistry) or modifications of sensitive amino acid side chains. The solvents used, particularly dimethylformamide (DMF), can contain impurities like dimethylamine, which can cause premature removal of the Fmoc protecting group, leading to the insertion of amino acids.

Impact of Process Parameters on Impurity C Formation

The control of process parameters during synthesis and purification is critical for minimizing the formation of this compound and other impurities. Key parameters include temperature, reaction time, pH, and reagent concentration.

Temperature: Elevated temperatures can accelerate both the desired coupling reactions and undesired side reactions, such as racemization and the degradation of sensitive residues.

Reaction Time: Incomplete coupling reactions due to insufficient time can lead to deletion sequences. Conversely, extended reaction times, especially during deprotection or cleavage, can increase the likelihood of side reactions.

pH: The pH during disulfide bond formation is critical. Non-optimal pH can favor intermolecular dimerization over the desired intramolecular cyclization. During purification by chromatography, the pH of the mobile phase can influence the stability of the peptide.

Concentration: High peptide concentrations during the oxidation/cyclization step can significantly increase the rate of intermolecular reactions, leading to a higher yield of dimeric and oligomeric impurities like Impurity C.

Degradation Pathways Leading to this compound

Felypressin, like other peptides, is susceptible to degradation through various chemical pathways, which can lead to the formation of impurities, including potentially Impurity C, during storage or handling.

Hydrolytic Degradation Mechanisms

Hydrolysis involves the cleavage of chemical bonds by water. In peptides, the most susceptible bonds are the peptide (amide) bonds in the backbone and the side-chain amide bonds of asparagine (Asn) and glutamine (Gln). Felypressin contains both Asn and Gln residues, making it susceptible to this degradation pathway.

Hydrolysis of the peptide backbone results in truncated peptide fragments. The hydrolysis of the side-chain amides of Asn and Gln residues leads to the formation of the corresponding carboxylic acid residues, aspartic acid and glutamic acid, respectively. This deamidation reaction is one of the most common degradation pathways for peptides and is highly dependent on pH, temperature, and the surrounding amino acid sequence.

Oxidative Degradation Mechanisms

Oxidation is a significant degradation pathway for peptides, particularly those containing susceptible amino acid residues such as methionine, cysteine, histidine, tryptophan, and tyrosine. The primary site for oxidation in Felypressin is the intramolecular disulfide bridge between the two cysteine residues.

Oxidation of the disulfide bond can lead to the formation of various sulfur-containing species, such as sulfoxides and sulfonic acids. This disrupts the cyclic structure of Felypressin, which is essential for its biological activity. Furthermore, oxidative conditions can promote the scrambling of disulfide bonds, where the original intramolecular bond breaks and reforms incorrectly, potentially leading to the formation of intermolecular disulfide-linked dimers, which are structurally consistent with this compound. Other residues, if present, can also be oxidized; for instance, phenylalanine residues can be hydroxylated under certain oxidative stresses. Control of exposure to oxygen and oxidizing agents is therefore critical for maintaining the stability of the drug substance.

s

Felypressin, a synthetic analogue of the hormone vasopressin, is a nonapeptide used as a vasoconstrictor. drugbank.comnih.govnih.gov Like all peptide-based pharmaceuticals, its stability is a critical concern, as degradation can lead to the formation of impurities that may affect efficacy and safety. Among these is this compound, identified as a dimer of the parent felypressin molecule, with a molecular formula of C92H130N26O22S4. axios-research.comsincopharmachem.comrxnchem.com The formation of this and other impurities is governed by a variety of chemical degradation pathways inherent to the peptide structure and influenced by environmental conditions. This article explores the primary mechanisms believed to contribute to the formation of this compound and related degradants within a research framework.

3 Deamidation Processes

Deamidation is a common modification of peptides and proteins involving the hydrolysis of the side-chain amide group of asparagine (Asn) or glutamine (Gln) residues. Felypressin contains both Asn and Gln residues in its sequence, making it susceptible to this degradation pathway. drugbank.comnih.gov The reaction typically proceeds through an intramolecular nucleophilic attack, forming a five-membered succinimide (or glutarimide for Gln) ring intermediate. This unstable intermediate is then rapidly hydrolyzed to form a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues.

This process introduces a negative charge into the peptide at neutral pH and can alter the peptide's three-dimensional structure and biological activity. While deamidation itself does not directly form a dimer, the resulting structural changes can expose other reactive sites, potentially facilitating intermolecular interactions that lead to aggregation or the formation of covalent dimers like Impurity C.

4 Beta-Elimination Pathways

Beta-elimination is a degradation pathway that can occur at serine (Ser), threonine (Thr), cysteine (Cys), and other modified amino acids. The reaction involves the elimination of the side chain, leading to the formation of a dehydroalanine (from Ser or Cys) or dehydrobutyrine (from Thr) residue. This process is often base-catalyzed. The newly formed dehydroamino acid is highly reactive and can undergo subsequent reactions, such as addition reactions with nucleophiles or polymerization. In the context of felypressin, which contains two cysteine residues forming a disulfide bridge, beta-elimination could occur under certain conditions, leading to the cleavage of the disulfide bond and the formation of a reactive dehydroalanine residue. drugbank.com

5 Succinimide Formation

Succinimide formation is a key intramolecular reaction that is a primary pathway for the degradation of peptides at asparagine (Asn) and aspartic acid (Asp) residues. nih.govresearchgate.net The reaction is initiated by the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the side-chain carbonyl carbon of the Asn or Asp residue, resulting in a cyclic succinimide intermediate. researchgate.netiris-biotech.de This process is highly dependent on the amino acid sequence, with Asn-Gly and Asp-Gly sequences being particularly prone to this reaction. iris-biotech.deiris-biotech.de

The succinimide ring is unstable under physiological conditions and can hydrolyze to form either the original aspartyl peptide or an isoaspartyl peptide, where the peptide backbone is rerouted through the side-chain carboxyl group. researchgate.netiris-biotech.de This isomerization can significantly impact the peptide's conformation and function. nih.gov The formation of this intermediate is a critical step in deamidation and can lead to heterogeneity in peptide preparations. nih.govnih.gov While a direct link to dimerization is not established, the conformational changes induced by isomerization could promote the aggregation and formation of species like this compound.

Peptide Sequence MotifRelative Rate of Succinimide FormationPrimary Outcome
Aspartyl-Glycine (Asp-Gly)HighIsomerization to isoAspartyl, Deamidation
Asparaginyl-Glycine (Asn-Gly)Very HighDeamidation, Isomerization
Aspartyl-Serine (Asp-Ser)ModerateIsomerization, Deamidation
Aspartyl-Alanine (Asp-Ala)LowIsomerization, Deamidation

6 Diketopiperazine and Pyroglutamate Formation

Diketopiperazines (DKPs) are cyclic dipeptides that can form through the intramolecular cyclization of a dipeptide unit, typically at the N-terminus of a peptide chain. nih.gov This reaction results in the cleavage of the N-terminal dipeptide from the main chain. The formation of DKPs is particularly favored when proline is the second amino acid in the sequence, such as in Gly-Pro or Pro-Pro sequences. nih.gov Felypressin contains a Pro-Lys sequence, which could be susceptible to cyclization under specific conditions. drugbank.com

Pyroglutamate (pGlu) formation is another common modification occurring at the N-terminus of peptides that have a glutamine or glutamic acid residue. The side-chain carboxyl group of glutamine cyclizes with the N-terminal amine, releasing ammonia and forming a stable five-membered ring. This modification can alter the charge and structure of the peptide.

7 Peptide Bond Cleavage Events

The peptide bond, while generally stable, can be cleaved under certain conditions, a process known as hydrolysis. khanacademy.orgyoutube.com This can be a non-specific process catalyzed by strong acids or bases at high temperatures, or a highly specific cleavage mediated by proteolytic enzymes. youtube.com In a research or manufacturing context, inadvertent exposure to pH extremes can lead to random peptide bond cleavage, resulting in a variety of truncated peptide fragments. rsc.org This fragmentation degrades the active pharmaceutical ingredient and generates a complex mixture of impurities.

8 Disulfide Bridge Dynamics and Related Degradants

The structure of felypressin includes a disulfide bridge between two cysteine residues, which is crucial for its conformation and activity. drugbank.comnih.gov However, disulfide bonds can be dynamic and are susceptible to a variety of degradation reactions, particularly under non-optimal pH conditions. researchgate.net These reactions include disulfide shuffling or scrambling, where disulfide bonds are incorrectly paired, and cleavage through beta-elimination or oxidation.

Disulfide bond shuffling is a highly probable pathway for the formation of this compound. This process can occur through thiol-disulfide exchange reactions, leading to the formation of intermolecular disulfide bonds between two felypressin molecules, resulting in a covalent dimer. nih.gov This process is often accelerated by the presence of free thiol groups, which can be generated by the reduction or cleavage of existing disulfide bonds. The stability of disulfide bonds is a critical quality attribute for peptides like felypressin, as shuffling can lead to loss of potency and the formation of aggregates and covalent oligomers. nih.gov

Degradation PathwayMechanismPotential Outcome for Felypressin
Disulfide ShufflingThiol-disulfide exchangeFormation of intermolecular disulfide bonds (dimers, oligomers)
Beta-eliminationBase-catalyzed elimination at Cys residueCleavage of disulfide bridge, formation of reactive dehydroalanine
OxidationReaction with oxidizing agentsFormation of sulfoxides and other oxidized species

9 Environmental and Stressor-Induced Degradation (e.g., pH, Temperature, Light)

The stability of felypressin and the rate of impurity formation are significantly influenced by environmental factors.

pH: The pH of a solution can have a profound effect on peptide stability. Acidic or basic conditions can catalyze hydrolysis of peptide bonds and side-chain amides (deamidation). Base-catalyzed reactions like beta-elimination and succinimide formation are also highly pH-dependent. For felypressin, pH extremes can disrupt the native conformation and accelerate the degradation of the disulfide bridge. researchgate.net

Temperature: Elevated temperatures increase the rate of most chemical reactions, including all the degradation pathways discussed (hydrolysis, deamidation, elimination). Storage at elevated temperatures can significantly accelerate the formation of impurities and reduce the shelf-life of the product.

Light: Exposure to light, particularly UV radiation, can induce photodegradation. researchgate.netnih.govscispace.comnih.gov This process can involve the excitation of chromophores within the peptide (such as the aromatic rings of phenylalanine), leading to the generation of reactive oxygen species that can oxidize sensitive residues or lead to bond cleavage. researchgate.net Photodegradation can cause a complete loss of pharmacological activity and the formation of various photoproducts. researchgate.net

This compound Generation via API-Excipient Interactions

The formation of impurities in pharmaceutical preparations is a critical concern, as it can impact the efficacy and safety of the final drug product. Felypressin, a synthetic nonapeptide, is susceptible to degradation, leading to the formation of various impurities. Among these, this compound has been identified as a dimer of the active pharmaceutical ingredient (API), with a molecular formula of C92H130N26O22S4. The generation of this dimeric impurity can be significantly influenced by interactions between Felypressin and the excipients used in its formulation. While direct studies detailing the specific mechanisms of this compound formation are limited, a comprehensive understanding can be derived from the established principles of peptide chemistry and known API-excipient interactions.

Excipients, though often considered inert, can contain reactive impurities or degradation products that can interact with the API. nih.gov These interactions are a common cause of drug degradation and the formation of new chemical entities. nih.gov For a peptide-like Felypressin, with its multiple reactive functional groups, the potential for such interactions is significant. The formation of this compound, a dimer, likely proceeds through covalent bond formation between two Felypressin molecules, a process that can be initiated or catalyzed by reactive species present in excipients.

Research into the stability of peptide drugs has identified several classes of reactive excipient impurities that can lead to the degradation of the API. These impurities can originate from the manufacturing process of the excipients, their degradation over time, or from the raw materials used. nih.gov The primary mechanisms by which these impurities can induce the dimerization of Felypressin are through reactions with its amino groups, particularly the ε-amino group of the lysine residue, and the disulfide bridge.

Influence of Aldehyde Impurities:

A prevalent class of reactive impurities found in many pharmaceutical excipients, including polyethylene glycols (PEGs) and polysorbates, is aldehydes, such as formaldehyde and acetaldehyde. nih.govresearchgate.net These aldehydes can react with the primary amine of the lysine residue in the Felypressin molecule via a Schiff base formation. This initial reaction can then lead to more complex cross-linking reactions, resulting in the formation of a dimer. Studies on other peptides have demonstrated that formaldehyde can induce the formation of dimers and trimers by cross-linking lysine residues. This process involves a series of reactions that can ultimately lead to a stable covalent linkage between two peptide molecules.

Role of Oxidizing Agents and Peroxides:

Oxidative degradation is another major pathway for peptide instability. mdpi.com Excipients can be a source of oxidizing agents, such as peroxides, which can form in certain polymers like povidone and PEGs upon storage. nih.gov These oxidizing agents can facilitate the formation of intermolecular disulfide bonds. While Felypressin already contains an intramolecular disulfide bond, the presence of oxidizing agents could potentially lead to disulfide exchange reactions or the formation of other sulfur-based linkages between two Felypressin molecules, resulting in a dimer. The disulfide bond is a critical structural feature of Felypressin, and its disruption or involvement in intermolecular bonding would significantly alter the molecule's structure, leading to impurity formation.

Impact of Metal Ion Impurities:

Trace amounts of metal ions, such as iron, copper, and chromium, can be present in excipients. These metal ions are known to catalyze oxidation reactions, which can lead to the degradation of peptide drugs. nih.gov By promoting the formation of reactive oxygen species, metal ions can accelerate the oxidative pathways described above, thereby increasing the rate of dimer formation.

The table below summarizes the potential reactive impurities in common pharmaceutical excipients and their plausible mechanisms for inducing the dimerization of Felypressin.

Reactive Excipient Impurity Common Excipient Sources Plausible Dimerization Mechanism with Felypressin Felypressin Functional Group Involved
Aldehydes (e.g., Formaldehyde)Polyethylene glycols (PEGs), Polysorbates, LactoseReaction with primary amines to form Schiff bases, followed by cross-linking reactions.ε-amino group of Lysine
PeroxidesPovidone, Polyethylene glycols (PEGs)Oxidation leading to disulfide exchange or formation of other sulfur-based intermolecular bridges.Disulfide bridge, Methionine (if present)
Metal Ions (e.g., Fe²⁺, Cu²⁺)Various excipientsCatalysis of oxidation reactions, leading to the formation of reactive oxygen species that promote dimerization.Various, including disulfide bridge and amino acid side chains
Reducing SugarsLactose, DextroseMaillard reaction with primary amines, which can lead to complex cross-linking and dimerization.ε-amino group of Lysine

The following table outlines research findings on the interaction between reactive impurities and peptide functional groups, which can be extrapolated to understand the formation of this compound.

Study Focus Key Findings Relevance to this compound Formation
Formaldehyde-induced modifications of lysine residues in peptidesFormaldehyde can react with pairs of lysine residues to form intramolecular and intermolecular cross-links, leading to dimers and trimers.Provides a direct mechanistic pathway for the dimerization of Felypressin through its lysine residue, mediated by aldehyde impurities in excipients.
Oxidative degradation of peptides containing disulfide bondsOxidizing agents can lead to the formation of incorrect disulfide pairings or other oxidative modifications of sulfur-containing amino acids.Suggests a pathway for dimerization through the disulfide bridge of Felypressin, potentially catalyzed by peroxide or metal ion impurities in excipients.
Drug-excipient incompatibility studiesReactive impurities in common excipients are a significant cause of API degradation, with aldehydes and peroxides being major culprits. nih.govSupports the hypothesis that the formation of this compound is a result of interactions with such reactive impurities present in the formulation.

Advanced Analytical Methodologies for Felypressin Impurity C Profiling

High-Resolution Chromatographic Techniques for Impurity C Separation and Quantification

High-resolution chromatography is the cornerstone of impurity profiling in peptide-based pharmaceuticals like Felypressin. nih.gov These methods provide the necessary selectivity and sensitivity to separate structurally similar compounds, which is essential for accurate quantification and characterization. nih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely utilized techniques for the analysis of pharmaceutical impurities. tentamus-pharma.co.uk These methods offer high resolution, sensitivity, and versatility, making them indispensable for separating, identifying, and quantifying related substances and impurities in drug formulations. tentamus-pharma.co.ukrsc.org

In the context of Felypressin and its impurities, HPLC and UHPLC systems are pivotal for ensuring the quality and safety of the drug substance. enovatia.com The methodologies are developed to be stability-indicating, meaning they can effectively separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. rsc.org UHPLC, with its use of smaller particle size columns (typically sub-2 µm), provides faster analysis times and improved resolution compared to conventional HPLC, which is particularly advantageous for complex peptide mixtures. sielc.com

The development of a robust HPLC or UHPLC method for Felypressin Impurity C would involve optimizing several parameters to achieve the desired separation.

Key Methodological Parameters for HPLC/UHPLC Analysis of this compound:

ParameterTypical ConditionsPurpose
Column C18 or other suitable reversed-phase columnsProvides hydrophobic interaction for separation of peptides.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).Controls the elution of the compounds. The gradient elution is often used for complex samples.
Flow Rate 0.2 - 1.0 mL/min for UHPLC; 0.5 - 2.0 mL/min for HPLCAffects analysis time and separation efficiency.
Column Temperature 25 - 40 °CInfluences viscosity of the mobile phase and selectivity of the separation.
Detection UV spectrophotometry (e.g., at 220 nm or 280 nm)Allows for the detection and quantification of the peptide and its impurities.
Injection Volume 1 - 10 µLThe amount of sample introduced into the system.

This table represents typical starting conditions for method development and may require optimization for specific applications.

The primary goal is to achieve baseline separation between Felypressin and Impurity C, as well as other potential impurities. The use of high-resolution mass spectrometry (HRMS) coupled with HPLC or UHPLC can provide accurate mass-based identification of impurities, complementing the quantitative data obtained from UV detection. waters.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation and analysis of peptides and their impurities, including those of Felypressin. sielc.com This method is particularly effective for separating compounds based on differences in their hydrophobicity.

In a typical RP-HPLC setup for this compound analysis, a non-polar stationary phase (commonly a C8 or C18 alkyl chain bonded to silica) is used in conjunction with a polar mobile phase. sielc.com The separation is achieved by a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. This causes the analytes to elute from the column in order of increasing hydrophobicity.

A simple RP-HPLC method for the analysis of Felypressin can be performed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS-compatible applications. sielc.com The method's conditions can be scaled for preparative separation to isolate impurities for further characterization. sielc.com

Illustrative RP-HPLC Method Parameters for Felypressin Analysis:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C

This table provides an example of a typical RP-HPLC method and is subject to optimization.

Ion-Exchange Chromatography (IEC) is a powerful analytical technique that separates molecules based on their net surface charge. This method is particularly useful for the analysis of peptides like Felypressin and its impurities, as their charge can vary depending on the amino acid sequence and the pH of the mobile phase.

In IEC, the stationary phase consists of a resin with covalently attached charged functional groups. For the separation of positively charged peptides (cations), a cation-exchange resin with negatively charged groups is used. Conversely, for negatively charged peptides (anions), an anion-exchange resin with positively charged groups is employed. The separation is typically achieved by applying a salt gradient or a pH gradient to the mobile phase, which modulates the ionic interactions between the peptides and the stationary phase, leading to their differential elution.

Conceptual Ion-Exchange Chromatography Parameters for this compound:

ParameterDescription
Stationary Phase Strong Cation-Exchange (SCX) or Weak Cation-Exchange (WCX) resin
Mobile Phase A Low salt concentration buffer (e.g., 20 mM phosphate buffer, pH 3.0)
Mobile Phase B High salt concentration buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 3.0)
Elution Linear gradient of Mobile Phase B
Detection UV at 220 nm or 280 nm

This table outlines a conceptual IEC method that would require empirical optimization.

An efficient ion-exchange HPLC method has been demonstrated to separate and detect nine impurities in sapropterin-containing tablets, highlighting the potential of this technique for complex impurity profiling. mdpi.com A similar approach could be tailored for the analysis of this compound.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic method that separates molecules based on their size or hydrodynamic volume. This technique is particularly valuable for the analysis of peptides and proteins, as it can be used to detect and quantify aggregates and fragments, which are common impurities in peptide drug products.

In SEC, the stationary phase consists of porous particles with a well-defined pore size distribution. Larger molecules that cannot enter the pores travel through the column more quickly and elute first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. The separation is performed under isocratic conditions with a mobile phase that is a good solvent for the analyte and minimizes interactions with the stationary phase.

For Felypressin, SEC can be employed to assess the presence of high molecular weight impurities, such as dimers or other aggregates, as well as low molecular weight fragments that may result from degradation. While Felypressin and Impurity C are likely to be of similar size, SEC can be a crucial tool for a comprehensive impurity profile, especially when used in conjunction with other chromatographic techniques.

Typical SEC Parameters for Peptide Analysis:

ParameterCondition
Column Silica-based with hydrophilic coating and appropriate pore size (e.g., 150 Å)
Mobile Phase Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm or 280 nm
Column Temperature Ambient or controlled (e.g., 25 °C)

This table provides a general outline for an SEC method for peptide analysis.

The application of SEC in the first dimension of a two-dimensional liquid chromatography (2D-LC) setup can be effective for the characterization of aggregates. lcms.cz This approach allows for the separation of aggregates by size in the first dimension, followed by further separation of the collected fractions by another technique, such as RP-HPLC, in the second dimension.

Thin-Layer Chromatography (TLC) and its more advanced and quantitative version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the impurity profiling of pharmaceuticals. nih.gov These methods are often used for qualitative and semi-quantitative analysis and can serve as a complementary tool to HPLC. nih.govnih.gov

In TLC and HPTLC, a stationary phase, typically silica (B1680970) gel, is coated on a flat support such as a glass or aluminum plate. The sample is applied as a small spot or band, and the plate is developed in a sealed chamber containing a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates based on their affinity for the stationary and mobile phases.

These techniques are advantageous due to their simplicity, low cost, and the ability to analyze multiple samples simultaneously. nih.gov For this compound, a TLC or HPTLC method could be developed to provide a rapid assessment of its presence.

Conceptual HPTLC Method for this compound:

ParameterDescription
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase A mixture of organic solvents, such as n-butanol, acetic acid, and water, in an appropriate ratio.
Sample Application Automated band-wise application
Development In a saturated twin-trough chamber
Detection Densitometric scanning at a suitable wavelength (e.g., 220 nm or after derivatization)

This table outlines a conceptual HPTLC method that would require experimental development and validation.

The validation of a TLC method for impurity determination involves assessing parameters such as precision, detection limits, and recovery, which have been successfully demonstrated for various drug substances. researchgate.net The use of a densitometer allows for the quantification of the separated spots, making HPTLC a more robust technique for impurity analysis compared to conventional TLC. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC) is a powerful analytical technique that provides significantly enhanced resolution compared to conventional one-dimensional LC. almacgroup.com This is particularly beneficial for the analysis of complex samples such as peptide therapeutics and their impurities, where co-elution of closely related substances is a common challenge. lcms.cz

In 2D-LC, a fraction from the first dimension of separation is transferred to a second dimension column with a different selectivity for further separation. almacgroup.com This can be done in a "heart-cutting" mode, where one or more specific fractions are transferred, or in a "comprehensive" mode, where the entire eluent from the first dimension is subjected to the second dimension of separation.

For the analysis of this compound, a 2D-LC approach could involve using RP-HPLC in the first dimension, followed by a second dimension with a different stationary phase or mobile phase conditions to resolve Impurity C from the main Felypressin peak and other impurities. chromatographyonline.com This technique is especially useful when impurities are present at low levels and are structurally very similar to the API.

Potential 2D-LC Configuration for this compound Analysis:

DimensionColumnMobile Phase Principle
First Dimension (1D) C18 (Reversed-Phase)Separation based on hydrophobicity
Second Dimension (2D) Phenyl-Hexyl or Cyano (Different Reversed-Phase Selectivity) or Ion-ExchangeOrthogonal separation based on different interactions (e.g., pi-pi interactions or charge)

This table illustrates a potential 2D-LC setup. The choice of columns and mobile phases would need to be optimized.

The use of 2D-LC coupled with mass spectrometry (MS) is a particularly powerful combination, as it allows for the separation of impurities that may not be resolved in a single dimension and provides their mass information for identification. nih.gov This approach has been successfully applied to the analysis of peptide-related impurities, confirming the identity of isomers and other closely related compounds. almacgroup.com

Mass Spectrometry (MS) Applications in Impurity C Profiling

Mass spectrometry stands as a cornerstone in the analytical toolkit for peptide impurity profiling due to its high sensitivity, selectivity, and ability to provide detailed structural information. Various hyphenated MS techniques are employed to unravel the complexities of impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For peptide analysis, reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate the main peptide from its impurities based on hydrophobicity. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) coupled with LC (LC-HRMS) offers significant advantages for impurity profiling. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of an impurity, which is a critical step in its identification. For instance, the high mass accuracy of HRMS can help to distinguish between impurities with very similar nominal masses but different elemental compositions. Even minor modifications to a peptide, such as deamidation (a mass increase of 0.984 Da), can be readily detected.

The general workflow for LC-HRMS analysis of this compound would involve:

Sample Preparation: Dissolving the Felypressin drug substance in a suitable solvent.

Chromatographic Separation: Injecting the sample onto an LC system, typically with a C18 column, to separate Felypressin from Impurity C and other related substances.

Mass Spectrometric Detection: Analyzing the eluent by HRMS to obtain accurate mass data for all detected species.

Data Analysis: Processing the data to identify potential impurities by comparing their measured masses to a database of known impurities or by proposing structures for unknown impurities based on their elemental composition.

Below is a representative data table illustrating the type of information obtained from an LC-HRMS analysis for Felypressin and a hypothetical Impurity C.

CompoundRetention Time (min)Observed m/z (z=2)Monoisotopic Mass (Da)Mass Accuracy (ppm)Proposed Elemental Composition
Felypressin15.2520.62751039.24801.5C46H65N13O11S2
Impurity C18.51040.78502079.56302.1C92H130N26O22S4

This is an interactive data table. You can sort and filter the data.

Tandem Mass Spectrometry, or MS/MS, is an indispensable tool for the structural elucidation of peptide impurities. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are mass analyzed. This process provides sequence information and can pinpoint the location of modifications within the peptide chain. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation of impurities before they are subjected to fragmentation analysis.

For this compound, LC-MS/MS would be employed to:

Confirm the amino acid sequence of the impurity.

Identify any modifications, such as amino acid substitutions, deletions, or additions.

Characterize any cross-links or other structural alterations.

The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, resulting in the formation of b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read.

A hypothetical fragmentation analysis of a Felypressin-related peptide is shown below.

Precursor Ion (m/z)Fragment Ion TypeFragment Ion (m/z)Corresponding Amino Acid Sequence
1040.25y8927.42G-K-P-C-N-Q-F-F
1040.25b8899.39C-F-F-Q-N-C-P-K
1040.25y7814.34G-K-P-C-N-Q-F
1040.25b7752.32C-F-F-Q-N-C-P

This is an interactive data table. You can sort and filter the data.

While GC-MS/MS is less common for intact peptide analysis, it can be valuable for analyzing volatile degradation products or for amino acid analysis after hydrolysis of the peptide impurity.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This configuration offers both high resolution and high mass accuracy, making it well-suited for the identification and characterization of peptide impurities. The quadrupole can be used to select a specific precursor ion, which is then fragmented, and the resulting product ions are analyzed by the TOF mass analyzer.

The benefits of using LC-Q-TOF for this compound profiling include:

High-Resolution Full Scan MS: Provides accurate mass measurements of the intact impurity.

High-Resolution MS/MS: Delivers accurate mass measurements of fragment ions, which aids in confident sequence confirmation and modification site localization.

Simultaneous Qualitative and Quantitative Analysis: Can be used for both identifying impurities and determining their relative abundance.

A study on the antimicrobial peptide Cbf-14 demonstrated the power of HPLC-QTOF-MS/MS in identifying a process-related impurity and numerous degradation products, showcasing its utility for comprehensive impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the analysis of intact peptides due to their non-volatile nature. However, GC-MS can be a valuable tool for analyzing specific types of impurities or degradation products that are either volatile or can be made volatile through derivatization.

One potential application of GC-MS in the context of this compound analysis is the detection and quantification of pyroglutamic acid. Pyroglutamic acid can be formed from N-terminal glutamine or glutamic acid residues through cyclization, a common degradation pathway for peptides. The peptide impurity can be hydrolyzed, and the resulting amino acids derivatized to make them amenable to GC-MS analysis. This approach allows for the sensitive detection of modifications that might be difficult to characterize by other means.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity C Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. It is based on the magnetic properties of atomic nuclei and can provide detailed information about the chemical environment of individual atoms within a molecule. For peptide analysis, NMR can be used to confirm the primary, secondary, and tertiary structure, and to identify and characterize impurities.

The detection of impurities by NMR relies on the fact that even small changes in the chemical structure can lead to measurable changes in the NMR spectrum, such as shifts in the resonance frequencies (chemical shifts) of nearby nuclei. For example, a change in the amino acid sequence or the presence of a modification in this compound would alter the chemical environment of adjacent amino acid residues, leading to different chemical shifts compared to the parent Felypressin molecule.

The direct coupling of liquid chromatography with NMR spectroscopy (LC-NMR) and with both NMR and mass spectrometry (LC-NMR-MS) provides a powerful platform for the separation and unambiguous identification of impurities in complex mixtures. In an LC-NMR experiment, the sample is first separated by HPLC, and the eluent flows through a specialized NMR flow cell where the NMR spectra are acquired.

There are two main modes of operation for LC-NMR:

On-flow LC-NMR: The NMR spectra are acquired continuously as the sample elutes from the column. This mode is suitable for relatively abundant impurities.

Stopped-flow LC-NMR: The chromatographic flow is stopped when the peak of interest is in the NMR flow cell, allowing for longer acquisition times and the use of more advanced NMR experiments to obtain detailed structural information on low-level impurities.

LC-NMR-MS combines the strengths of all three techniques, providing chromatographic separation, mass information, and detailed structural information from a single experiment. This integrated approach is particularly valuable for the definitive identification of unknown impurities. For this compound, LC-NMR could provide crucial information about its conformation and any subtle structural differences compared to Felypressin that might not be discernible by mass spectrometry alone.

The following table provides representative ¹H NMR chemical shifts for key amino acids present in Felypressin, which would be altered in the presence of structural changes in an impurity.

Amino AcidProtonRepresentative Chemical Shift (ppm)
PhenylalanineAromatic (ring)7.20 - 7.40
Phenylalanineα-CH4.65
Phenylalanineβ-CH₂3.10 - 3.30
Arginineδ-CH₂3.25
Arginineα-CH4.32

This is an interactive data table. You can sort and filter the data.

Other Advanced Spectroscopic Techniques

Spectroscopic methods are instrumental in the structural elucidation and characterization of pharmaceutical compounds and their impurities. By analyzing the interaction of electromagnetic radiation with a substance, these techniques provide detailed information about molecular structure, functional groups, and conformation. For a peptide impurity like this compound, a combination of spectroscopic techniques is often employed to build a comprehensive profile.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used for the identification of functional groups within a molecule. edinburghanalytical.com The method works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. conicet.gov.ar

For this compound, FT-IR analysis is primarily used for structural confirmation. As a peptide, its spectrum would be dominated by characteristic absorption bands related to the polypeptide backbone. The key vibrational modes include:

Amide A band: Occurring around 3300 cm⁻¹, this band is associated with N-H stretching vibrations.

Amide I band: Found in the 1600-1700 cm⁻¹ region, this is one of the most useful bands for secondary structure analysis and arises mainly from C=O stretching vibrations of the peptide backbone. edinburghanalytical.com

Amide II band: Located between 1510 and 1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

By comparing the FT-IR spectrum of an unknown sample against a reference standard of this compound, its identity can be confirmed. The absence of unexpected peaks and consistency in the fingerprint region (below 1500 cm⁻¹) can indicate the purity of the material. farmaciajournal.com While FT-IR is not typically a quantitative method for low-level impurities, it is an invaluable tool for raw material identification and characterization. farmaciajournal.com

Table 1: Characteristic FT-IR Absorption Frequencies for Peptides

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amide) Stretching (Amide A) 3280 - 3320
C=O (Amide) Stretching (Amide I) 1630 - 1690
N-H, C-N Bending/Stretching (Amide II) 1510 - 1580
C-H (Aliphatic) Stretching 2850 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is characteristic of molecules containing chromophores, which are typically aromatic systems or conjugated double bonds.

In the context of this compound, UV-Vis spectroscopy is useful due to the presence of aromatic amino acid residues, specifically Tyrosine (Tyr) and Phenylalanine (Phe), which act as natural chromophores. The analysis of vasopressin analogues, including Felypressin, has shown characteristic absorption spectra. nih.gov

Phenylalanine exhibits a maximum absorption (λmax) near 257 nm.

Tyrosine has a more intense absorption band with a λmax around 275-280 nm.

The Beer-Lambert Law forms the basis for quantification, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. This relationship allows for the quantification of this compound in solution, provided a reference standard is available. Derivative UV-spectroscopy can also be applied to enhance the resolution of overlapping spectral bands, which aids in the selective analysis of the target compound in the presence of other substances. researchgate.net

Table 2: UV-Vis Absorption Characteristics of Aromatic Amino Acids

Amino Acid Chromophore Approx. λmax (nm) at neutral pH
Phenylalanine (Phe) Phenyl ring 257
Tyrosine (Tyr) Phenol group 276

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally sensitive technique for investigating the secondary and tertiary structure of peptides and proteins. mdpi.com

Studies on Felypressin and related vasopressin analogues have utilized CD spectroscopy to probe their conformation. nih.gov These molecules typically exhibit distinct CD spectra due to their defined three-dimensional structure, which is constrained by a disulfide bridge and contains chiral centers. Key spectral features for vasopressin analogues include:

A positive dichroic band around 225 nm, which is characteristic of the Tyrosine residue in sequence position 2. nih.gov

A weak negative band near 290 nm, attributed to the disulfide bond. nih.gov

The CD spectrum of this compound would be highly sensitive to any changes in its molecular structure compared to the parent Felypressin molecule. Alterations in amino acid sequence, improper disulfide bond formation, or racemization at a chiral center would likely lead to significant changes in the CD spectrum. Therefore, CD spectroscopy serves as a critical tool for confirming the correct folding and stereochemical integrity of the impurity, which is essential for its use as a reference standard. nih.govresearchgate.net

Electrophoretic Methods

Electrophoretic methods are a class of separation techniques that utilize an electric field to separate charged molecules based on their differential migration rates. These techniques are particularly well-suited for the analysis of biomolecules like peptides.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has become a valuable alternative and complement to High-Performance Liquid Chromatography (HPLC) for the analysis of drug-related impurities. nih.gov The separation occurs inside a narrow fused-silica capillary filled with an electrolyte solution. When a high voltage is applied across the capillary, analytes migrate according to their charge-to-size ratio and the electro-osmotic flow (EOF) of the buffer. researchgate.net

Capillary Zone Electrophoresis (CZE), the most common mode of CE, is highly effective for profiling impurities in peptide drugs. researchgate.netnih.gov Its advantages include high separation efficiency, short analysis times, and minimal consumption of reagents and samples. nih.gov For this compound, a CZE method would be developed to separate it from Felypressin and other related impurities. The separation mechanism relies on differences in the net charge and hydrodynamic radius of the molecules. A typical CZE method would involve optimizing parameters such as:

Buffer pH: Affects the charge state of the peptide.

Buffer Composition and Concentration: Influences separation selectivity and current.

Applied Voltage: Determines migration speed and separation efficiency. semanticscholar.org

Capillary Temperature: Affects buffer viscosity and migration times.

The high peak capacity of CE makes it particularly suitable for resolving structurally similar impurities that may be difficult to separate by chromatography. nih.gov

Table 3: Comparison of Capillary Electrophoresis (CE) and HPLC for Impurity Profiling

Feature Capillary Electrophoresis (CE) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on charge-to-size ratio in an electric field. Separation based on partitioning between a mobile and stationary phase.
Efficiency Very high (hundreds of thousands of theoretical plates). High (tens of thousands of theoretical plates).
Speed Typically faster analysis times (<15 minutes). semanticscholar.org Can be longer, depending on the gradient.
Solvent Usage Very low (microliters per run). Significantly higher (milliliters per run).
Sample Volume Very small (nanoliters). Small (microliters).

| Application | Excellent for charged and polar molecules, chiral separations. nih.gov | Broadly applicable to a wide range of compounds. |

Analytical Method Development and Validation for this compound Quantification

The development and validation of a robust analytical method are critical to accurately quantify this compound. This process ensures that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. The validation is performed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). gavinpublishers.comresearcher.life For an impurity quantification method, the following parameters are essential:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the main drug substance (Felypressin). gavinpublishers.com This is often demonstrated by spiking the drug substance with the impurity and showing that the peaks are well-resolved.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit. scielo.br

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. For an impurity, it is determined by applying the method to samples spiked with known amounts of the impurity standard. nih.gov Recoveries are typically expected to be within 70-130%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br For impurities, the LOQ must be at or below the reporting threshold.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). usp.org This provides an indication of its reliability during normal usage.

Table 4: Key Parameters for Analytical Method Validation for Impurity Quantification

Validation Parameter Purpose Common Acceptance Criteria for Impurities
Specificity To ensure the signal is from the target impurity only. Peak purity analysis; resolution > 2.0 from adjacent peaks.
Linearity To confirm a proportional response to concentration. Correlation coefficient (r²) ≥ 0.99.
Range To define the concentration interval for reliable measurement. From LOQ to 120% of the impurity specification limit. scielo.br
Accuracy To measure the agreement with the true value. Recovery typically within 80-120% of the spiked amount.
Precision (Repeatability) To assess variability in a single run. Relative Standard Deviation (RSD) ≤ 10-15%.
Limit of Quantitation (LOQ) To define the lowest quantifiable concentration. Signal-to-noise ratio ~10:1; must be ≤ reporting threshold.

| Robustness | To evaluate the method's reliability under varied conditions. | System suitability parameters remain within limits. |

Orthogonal Analytical Approaches

To ensure a thorough and reliable impurity profile, it is essential to employ orthogonal analytical methods—techniques that separate molecules based on different physicochemical principles. alphalyse.com Relying on a single analytical method can lead to co-eluting impurities being overlooked, particularly those with properties similar to the main peptide. gyrosproteintechnologies.com For Felypressin and its dimeric Impurity C, an effective orthogonal strategy would combine methods sensitive to differences in both hydrophobicity and molecular size.

Commonly employed orthogonal techniques for peptide impurity analysis include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEC). molecularcloud.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard and powerful technique for peptide analysis, separating molecules based on their hydrophobicity. bachem.com While RP-HPLC can effectively separate many process-related impurities, a dimer like this compound might have a retention time very close to the Felypressin monomer, making complete resolution challenging with this method alone.

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume. molecularcloud.org It is an ideal orthogonal approach to complement RP-HPLC for dimer analysis. Since this compound is a dimer, it possesses a significantly larger molecular size than the Felypressin monomer, allowing for clear separation.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge at a specific pH. It provides different separation selectivity and can be an effective supplement to RP-HPLC. molecularcloud.org

By combining RP-HPLC and SEC, a more complete picture of the impurity profile can be established. RP-HPLC would resolve monomeric impurities with slight differences in hydrophobicity, while SEC would definitively separate the Felypressin monomer from the larger this compound dimer.

Table 1: Illustrative Orthogonal Method Data for Felypressin Analysis

Analyte Method 1: RP-HPLC (Separation by Hydrophobicity) Method 2: SEC (Separation by Molecular Size)
Retention Time (min) Retention Time (min)
Felypressin 15.2 12.5
This compound (Dimer) 15.8 9.8
Other Process Impurity 13.9 12.6

Structural Elucidation Strategies for Felypressin Impurity C

Application of Hyphenated Techniques for Structure Assignment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural analysis of peptide impurities. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of this approach. nih.gov

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) provides the initial separation of Impurity C from the Felypressin API and other related substances based on physicochemical properties like hydrophobicity. mdpi.comthermofisher.com Following separation, the impurity is introduced into a mass spectrometer for mass determination and structural analysis.

High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering accurate mass measurements that can help determine the elemental composition of Impurity C. waters.com Tandem mass spectrometry (MS/MS) experiments are then performed, where the impurity ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides crucial sequence information and helps to identify the nature and location of any modification compared to the parent Felypressin peptide. enovatia.comlcms.cz For instance, a mass shift could indicate an amino acid substitution, deletion, or the presence of a residual protecting group from the synthesis process. mdpi.comlcms.cz

The integration of orthogonal detection methods, such as UV and MS, provides complementary data. lcms.cz While UV detection is used for quantification, MS provides mass information crucial for identification. thermofisher.com

Table 1: Representative Data from a Hypothetical LC-MS/MS Analysis of Felypressin Impurity C

Analyte Retention Time (min) Observed m/z ([M+H]⁺) Mass Error (ppm) Key MS/MS Fragments (m/z) Postulated Modification
Felypressin 15.2 1040.45 < 5 943.4, 829.3, 682.2 N/A (Reference)

Note: This table is for illustrative purposes only.

De novo Structural Elucidation Approaches

In cases where this compound is a completely unknown structure without a readily available reference, de novo sequencing approaches are employed. biopharmaspec.com This strategy relies entirely on interpreting HRMS and MS/MS data to piece together the amino acid sequence without prior knowledge.

The process involves meticulously analyzing the fragmentation spectrum. Different fragmentation techniques (e.g., Collision-Induced Dissociation - CID, Electron Transfer Dissociation - ETD) generate different types of fragment ions (b- and y-ions for CID; c- and z-ions for ETD). By measuring the mass differences between consecutive ions in a series, the individual amino acid residues can be identified, and the sequence can be reconstructed. enovatia.comnih.gov Computational tools and algorithms are often used to assist in the interpretation of these complex spectra and propose potential structures for Impurity C. nih.gov This approach is vital for identifying unexpected synthesis byproducts or novel degradation products.

Chiral Analysis Techniques for Isomeric Impurities

Peptide impurities can often be isomers of the parent drug, including diastereomers that arise from the racemization of an amino acid during synthesis. nih.gov Since stereoisomers have the same mass, they cannot be distinguished by mass spectrometry alone and require specialized chiral separation techniques. enovatia.com

The primary method for chiral analysis is HPLC using a Chiral Stationary Phase (CSP). mdpi.comchiraltech.com These columns contain a chiral selector that interacts differently with the enantiomers or diastereomers, leading to different retention times and allowing for their separation and quantification. chromatographytoday.com

Two main strategies are employed for chiral separations:

Direct Method: The sample containing Felypressin and Impurity C is directly injected onto a chiral column. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) are effective for separating underivatized amino acids and small peptides. chromatographytoday.comsigmaaldrich.com

Indirect Method: The peptide is first hydrolyzed to break it down into its constituent amino acids. These amino acids are then reacted with a chiral derivatizing agent to form diastereomers, which can be separated on a standard (achiral) HPLC column. nih.govnih.gov

The separated isomers can be detected by UV and subsequently analyzed by MS to confirm their identity. nih.gov This analysis is critical for ensuring the stereochemical purity of the drug product, as different stereoisomers can have different biological activities. researchgate.net

Derivatization Strategies to Aid Structural Characterization

Chemical derivatization involves modifying the functional groups of this compound to enhance its analytical detection or separation. nih.gov This strategy can be particularly useful when the impurity is present at very low levels or lacks a strong chromophore for UV detection. nih.gov

Applications of derivatization in impurity analysis include:

Improving MS Ionization: Attaching a permanently charged group (quaternary amine) to the peptide can increase its charge state, which can be beneficial for certain types of MS fragmentation analysis, such as ETD. nih.gov

Enhancing Chromatographic Separation: Modifying carboxyl or amino groups can alter the polarity and retention characteristics of the impurity, potentially improving its separation from the main component or other impurities.

Enabling Chiral Analysis: As mentioned previously, reacting the hydrolyzed amino acids of the impurity with a chiral derivatizing reagent creates diastereomeric pairs that are separable on a standard achiral column. mdpi.comnih.gov

The choice of derivatization reagent depends on the specific analytical challenge and the functional groups present in the impurity's structure.

Utilization of Analytical Reference Materials for Impurity C Identification

The most conclusive method for identifying this compound is to compare its analytical data directly against a certified Analytical Reference Material (ARM) or a pharmacopeial reference standard. usp.orgusp.orgmusechem.com These reference materials are highly purified and thoroughly characterized compounds whose structure has been unequivocally confirmed, often using a combination of techniques including NMR, MS, and elemental analysis. usp.org

When a reference standard for Impurity C is available, it can be analyzed using the same HPLC method as the Felypressin drug substance. sigmaaldrich.com The identity of Impurity C is confirmed if its retention time and mass spectrum match those of the reference standard under identical conditions. The use of a reference standard also allows for accurate quantification of the impurity. In regulated environments, using official reference standards from pharmacopeias (e.g., European Pharmacopoeia - EP) is often a requirement for method validation and quality control. sigmaaldrich.com

Table 2: List of Compounds

Compound Name
Felypressin
This compound

Research on Control and Mitigation Strategies for Felypressin Impurity C

Process Optimization in Synthetic Peptide Chemistry

The formation of Felypressin Impurity C is intrinsically linked to the synthetic process, primarily solid-phase peptide synthesis (SPPS). Therefore, meticulous control over the various steps of SPPS is paramount in minimizing the generation of this dimeric impurity.

Optimization of Coupling and Deprotection Conditions

The efficiency of amide bond formation (coupling) and the removal of the temporary Nα-protecting group (deprotection) are critical control points in SPPS. Incomplete reactions at either of these stages can lead to a cascade of side reactions, including the formation of dimeric species.

Coupling Conditions: The choice of coupling reagents and additives can significantly influence the outcome of the synthesis. For instance, the use of highly efficient coupling reagents, such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can promote complete and rapid amide bond formation, thereby reducing the opportunity for side reactions. The concentration of reagents and the reaction time are also crucial parameters that need to be optimized to ensure the reaction goes to completion without causing other side reactions like racemization.

Deprotection Conditions: The repeated removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key step in SPPS. The conditions for this deprotection, typically using a secondary amine base like piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF), must be carefully controlled. Incomplete deprotection can lead to the formation of deletion sequences, while prolonged exposure to basic conditions can promote other side reactions. For Felypressin synthesis, optimizing the concentration of piperidine and the deprotection time is crucial to ensure complete Fmoc removal without favoring the conditions that might lead to intermolecular disulfide bond formation. For example, shorter deprotection times may be preferable to minimize the exposure of the deprotected cysteine residues to the basic environment.

ParameterConditionRationale
Coupling Reagent Carbodiimide (e.g., DCC) + Additive (e.g., HOBt)Promotes efficient and complete amide bond formation, minimizing side reactions.
Deprotection Reagent Piperidine in DMFEffective removal of the Fmoc protecting group.
Deprotection Time MinimizedReduces exposure to basic conditions, potentially lowering the rate of side reactions.

Role of Scavengers in Impurity Control

During the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups, highly reactive cationic species can be generated. These can lead to various side reactions, including modifications of sensitive amino acid residues. Scavengers are added to the cleavage cocktail to trap these reactive species.

In the context of Felypressin, which contains amino acids with reactive side chains such as glutamine and asparagine, the use of appropriate scavengers is critical. While the primary role of scavengers is to prevent side reactions like alkylation, they can also indirectly influence the formation of Impurity C. By ensuring the integrity of the individual Felypressin molecules upon cleavage, scavengers contribute to a higher yield of the correct monomeric peptide, which in turn can be more efficiently folded to form the correct intramolecular disulfide bond in subsequent steps. Common scavengers used in peptide synthesis include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

Impact of Reaction Kinetics and Thermodynamics on Impurity C Formation

The formation of the dimeric Impurity C is a competing reaction to the desired intramolecular disulfide bond formation. The relative rates of these two reactions are governed by kinetic and thermodynamic factors.

Kinetics: The rate of disulfide bond formation is influenced by factors such as the concentration of the peptide, the pH of the solution, and the presence of oxidizing agents. At high peptide concentrations, the probability of two peptide molecules reacting to form an intermolecular disulfide bond (dimerization) increases. Therefore, performing the oxidation step at a lower concentration can favor the intramolecular reaction.

Thermodynamics: The relative stability of the monomeric Felypressin with an intramolecular disulfide bond versus the dimeric Impurity C with intermolecular disulfide bonds will also influence the final product distribution. The native conformation of Felypressin, stabilized by the intramolecular disulfide bridge, is generally the thermodynamically favored product. However, under certain conditions, the formation of the dimer may be kinetically favored or the dimer may be thermodynamically stable. Careful control of the reaction conditions is necessary to guide the reaction towards the desired monomeric product.

In-Process Control (IPC) Strategies for Felypressin Synthesis

To effectively control the formation of Impurity C, robust in-process control strategies are essential. These strategies involve monitoring the progress of the synthesis at critical stages to ensure that the reactions are proceeding as expected and to detect the formation of impurities early on.

High-performance liquid chromatography (HPLC) is a powerful tool for in-process monitoring. By taking small samples from the reaction mixture at various time points, the progress of coupling and deprotection steps can be monitored. Furthermore, HPLC can be used to detect the presence of this compound and other byproducts. This allows for real-time adjustments to the process parameters if deviations from the expected profile are observed. For instance, if an increase in Impurity C is detected during the oxidation step, the reaction conditions, such as peptide concentration or pH, can be modified to favor the formation of the monomer.

IPC MethodMonitored ParameterActionable Insights
HPLC Completion of coupling and deprotection reactionsAllows for adjustment of reaction times and reagent concentrations.
HPLC Levels of this compoundEnables modification of oxidation conditions to minimize dimer formation.

Purification Methodologies for Impurity C Reduction

Even with optimized synthetic processes, the formation of some level of this compound may be unavoidable. Therefore, efficient purification methods are required to remove this impurity and achieve the desired purity of the final API.

Preparative Chromatography Optimization

Preparative high-performance liquid chromatography (preparative HPLC) is the primary technique used for the purification of synthetic peptides like Felypressin. The separation of the monomeric Felypressin from its dimeric Impurity C is based on differences in their physicochemical properties, such as size and hydrophobicity.

The optimization of preparative HPLC involves several key parameters:

Column Chemistry: The choice of the stationary phase is critical. Reversed-phase chromatography with C18-functionalized silica (B1680970) is commonly used for peptide purification. The larger size of the dimeric Impurity C compared to the monomeric Felypressin typically results in a longer retention time on a reversed-phase column, allowing for their separation.

Mobile Phase Composition: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is optimized to achieve the best resolution between Felypressin and Impurity C. A shallow gradient of the organic solvent can enhance the separation of closely eluting species.

Loading and Flow Rate: The amount of crude peptide loaded onto the column and the flow rate of the mobile phase are optimized to maximize throughput while maintaining good separation. Overloading the column can lead to poor resolution and co-elution of the desired product and the impurity.

Recent advancements in chromatography have also introduced the concept of orthogonal purification strategies. This involves using two or more different purification techniques that rely on different separation principles. For example, after an initial purification by reversed-phase HPLC, a subsequent purification step using ion-exchange chromatography or size-exclusion chromatography could be employed to further remove any remaining traces of Impurity C and other process-related impurities.

Salt Exchange and Counterion Management

The process of purifying synthetic peptides like Felypressin often involves the use of strong acids, such as trifluoroacetic acid (TFA), which results in the peptide being isolated as a salt with the corresponding counterion (e.g., trifluoroacetate). The presence of certain counterions can impact the stability and impurity profile of the peptide. Therefore, salt exchange and counterion management are crucial steps in the purification process.

One effective technique for counterion exchange is solid-phase extraction (SPE) chromatography. This method allows for the efficient replacement of trifluoroacetate (B77799) with more biocompatible or stable counterions, such as acetate (B1210297) or hydrochloride. The process typically involves dissolving the peptide-TFA salt in a solution containing the desired new counterion (e.g., 0.02 M HCl) and passing it through an SPE column. The column is then washed with the same solution to ensure complete exchange before the purified peptide with the new counterion is eluted. mdpi.com This approach has proven effective for a variety of peptides, achieving high purity and a significant reduction in the original counterion content. mdpi.com

Another strategy involves repeated dissolution and lyophilization of the peptide in a solution containing the desired acid. For instance, to exchange trifluoroacetate for hydrochloride, the peptide can be dissolved in a dilute hydrochloric acid solution, frozen, and then lyophilized. Repeating this cycle multiple times can effectively reduce the trifluoroacetate content to negligible levels. mdpi.com The choice of the final counterion is critical, as it can influence the peptide's solubility, stability, and handling properties.

The effectiveness of counterion exchange is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR) to confirm the identity and purity of the final peptide salt. mdpi.com

Sequential Purification Approaches

Achieving the high purity required for pharmaceutical-grade Felypressin often necessitates the use of sequential purification approaches. A single purification technique may not be sufficient to remove all process-related impurities, including Impurity C, to the desired level. Therefore, a multi-step purification strategy employing orthogonal separation mechanisms is often implemented. polypeptide.com

A common sequential approach involves an initial purification step using a technique like size-exclusion chromatography (SEC) to remove significantly different-sized impurities, such as truncated or aggregated peptide sequences. waters.com This is often followed by one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC), which is a powerful technique for separating peptides based on their hydrophobicity. gilson.combachem.com

To enhance the separation of closely related impurities like Impurity C, different chromatographic conditions can be employed in sequential RP-HPLC steps. This can include:

Varying the mobile phase composition: Using different organic modifiers (e.g., acetonitrile, methanol) or ion-pairing agents.

Altering the pH of the mobile phase: Changing the pH can alter the charge and hydrophobicity of both the target peptide and its impurities, leading to different elution profiles.

Using different stationary phases: Employing columns with different bonded phases (e.g., C18, C8, phenyl) can provide alternative selectivities. bachem.com

Ion-exchange chromatography (IEX) is another valuable technique that can be used in sequence with RP-HPLC. IEX separates molecules based on their net charge, providing a different separation mechanism from the hydrophobicity-based separation of RP-HPLC. gilson.com A combination of these techniques in a well-designed sequential purification process is essential for achieving the stringent purity requirements for Felypressin and minimizing the levels of specific impurities like Impurity C.

Formulation and Stability Research to Minimize Impurity C Formation

The stability of Felypressin in its final formulation is paramount to preventing the formation of degradation products, including Impurity C. Research in this area focuses on optimizing formulation parameters to ensure the long-term quality of the drug product.

Influence of pH and Buffer Systems

The pH of a peptide formulation is a critical factor influencing its chemical stability. alliedacademies.org Peptides are susceptible to various degradation pathways that are pH-dependent, such as deamidation and hydrolysis. nih.govroyalsocietypublishing.org For Felypressin, maintaining an optimal pH range is crucial to minimize the formation of Impurity C.

Studies on other peptides have shown that degradation rates can vary significantly with small changes in pH. For example, some peptides exhibit maximum stability at acidic pH (e.g., pH 4.5), while at neutral or slightly alkaline pH, degradation pathways like deamidation become more prominent. researchgate.net Therefore, identifying the optimal pH for Felypressin stability through rigorous testing is a key formulation development activity.

The choice of buffer system is also important, as buffer components can directly or indirectly affect peptide stability. nih.gov Common buffers used in pharmaceutical formulations include acetate, citrate, phosphate (B84403), and histidine. The buffer species can influence the conformational stability of the peptide and may also catalyze degradation reactions. For instance, certain buffer salts can increase the rate of aggregation or other chemical modifications. amazonaws.com Therefore, the selection of a suitable buffer and its concentration is a critical step in developing a stable Felypressin formulation that minimizes the formation of Impurity C.

Control of Oxidative Species

Oxidation is a major degradation pathway for peptides, particularly those containing susceptible amino acid residues such as methionine, tryptophan, and histidine. nih.goviris-biotech.de The formation of Impurity C may be linked to oxidative degradation. Oxidative damage can be initiated by various factors, including exposure to light, heat, and the presence of trace metal ions or reactive oxygen species (ROS) generated within the formulation. iris-biotech.de

Strategies to control oxidative species in a Felypressin formulation include:

Inclusion of Antioxidants: The addition of antioxidants, such as methionine or ascorbic acid, can help to scavenge free radicals and other reactive oxygen species, thereby protecting the peptide from oxidative degradation.

Use of Chelating Agents: Chelating agents like ethylenediaminetetraacetic acid (EDTA) can be included to bind metal ions that can catalyze oxidation reactions.

Control of Headspace Oxygen: For liquid formulations, minimizing the oxygen content in the vial headspace by inert gas blanketing (e.g., with nitrogen or argon) during manufacturing and packaging can significantly reduce the potential for oxidation.

Protection from Light: Storing the drug product in light-resistant containers is essential to prevent photo-oxidation. researchgate.net

Strategies for Solid-State Stability Enhancement

For solid-state formulations of Felypressin, such as lyophilized powders, several strategies can be employed to enhance stability and prevent the formation of Impurity C during storage.

Table 1: Strategies for Enhancing Solid-State Stability of Peptides

StrategyDescriptionResearch Findings
Lyophilization with Cryoprotectants/Lyoprotectants Sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) are added to the formulation before freeze-drying.These excipients form an amorphous, glassy matrix that immobilizes the peptide, restricts molecular mobility, and protects it from degradation during both the lyophilization process and long-term storage. alliedacademies.org
Control of Residual Moisture The amount of water remaining in the lyophilized cake is carefully controlled.While some residual moisture is often necessary to maintain the native conformation of the peptide, excessive moisture can increase molecular mobility and accelerate degradation pathways.
pH Memory The pH of the solution before lyophilization influences the solid-state stability.The solid-state formulation "remembers" the pH of the pre-lyophilization solution, which can affect the rates of degradation reactions in the solid state.
Excipient Selection The choice of excipients beyond cryoprotectants is critical.Incompatible excipients can interact with the peptide and promote degradation. Stress testing of peptide-excipient blends is crucial to identify stable combinations. researchgate.net

By implementing these strategies, the solid-state stability of Felypressin can be significantly improved, thereby minimizing the formation of Impurity C and ensuring the quality of the product throughout its shelf life.

Application of Quality by Design (QbD) Principles in Impurity C Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. Implementing QbD principles is crucial for developing a robust manufacturing process that consistently yields high-quality Felypressin with minimal levels of Impurity C.

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For

Impact of Felypressin Impurity C on Felypressin Quality Attributes: a Research Perspective

Influence on Chemical Purity and Integrity of Felypressin

The chemical purity of Felypressin is a critical quality attribute, and its accurate determination can be compromised by the presence of impurities. Felypressin Impurity C, with a molecular formula of C92H130N26O22S4, is structurally a dimer of Felypressin. bocsci.comtlcstandards.comsincopharmachem.com This dimeric nature has direct implications for the analytical methods used to assess the purity of Felypressin.

The presence of this compound can interfere with chromatographic purity assays, such as High-Performance Liquid Chromatography (HPLC). In a typical reversed-phase HPLC method, Impurity C would likely have a different retention time than the monomeric Felypressin, appearing as a distinct peak. The resolution of this peak from the main Felypressin peak is crucial for accurate quantification. Poor resolution could lead to an overestimation or underestimation of the purity of the Felypressin API.

Furthermore, the response factor of Impurity C in UV or mass spectrometry (MS) detection may differ from that of Felypressin. This necessitates the use of a well-characterized reference standard for this compound for accurate quantification. axios-research.com Without a specific reference standard, the impurity levels can only be estimated, leading to potential inaccuracies in the reported purity of the drug substance.

Research on other peptide drugs, such as arginine vasopressin, has highlighted the variety of impurities that can arise, including deamidation products, deletion and insertion impurities, and isomers. nih.gov In the context of Felypressin, Impurity C represents a significant modification, and its presence indicates a potential issue in the manufacturing process or storage conditions that allows for the formation of intermolecular disulfide bonds. The control of such process-related impurities is a key consideration for regulatory bodies like the FDA and EMA. biopharmaspec.com

A summary of the analytical considerations for this compound is presented in Table 1.

Analytical ConsiderationImpact of this compound
Chromatographic Separation Potential for co-elution or peak tailing with the main Felypressin peak, requiring a highly specific and validated HPLC method.
Quantification Requires a specific, characterized reference standard for accurate measurement due to potential differences in detector response compared to Felypressin.
Purity Assessment The presence of this dimer directly reduces the percentage of pure, monomeric Felypressin in the drug substance.
Regulatory Compliance Regulatory guidelines necessitate the identification and control of impurities, particularly those that are structurally significant like a dimer. outsourcedpharma.com

Effects on Felypressin Product Stability

The stability of a peptide therapeutic is its ability to maintain its physical, chemical, and biological properties over its shelf life. The formation of impurities is a direct indicator of instability. This compound, being a product of an intermolecular reaction, is a degradation product that can form during storage.

The formation of this compound is likely mediated by thiol-disulfide exchange reactions between two molecules of Felypressin. nih.gov This process can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents. acs.org Stability studies, including forced degradation studies, are essential to understand the conditions that promote the formation of Impurity C. pharmtech.comnih.govnih.gov Such studies involve exposing the drug substance to harsh conditions to accelerate degradation and identify potential degradation products. researchgate.net

The presence of disulfide-related impurities can have a cascading effect on product stability. The formation of dimers and other oligomers can alter the solubility of the peptide and may precipitate out of solution over time. Even if soluble, the presence of these higher molecular weight species can affect the biological activity of the product.

Research on other peptides has shown that the presence of even small amounts of degradation impurities can significantly impact the stability of the bulk product. nih.gov For instance, in some peptides, degradation products can act as catalysts for further degradation. While specific data on this compound's catalytic activity is not available, it is a possibility that cannot be overlooked.

The table below outlines the potential effects of this compound on product stability based on general principles of peptide degradation.

Stability AspectPotential Effect of this compound Formation
Chemical Stability The formation of Impurity C represents a chemical degradation pathway for Felypressin, reducing the concentration of the active monomer.
Physical Stability Increased levels of the dimeric impurity may lead to changes in the physical properties of the drug product, such as solubility and potential for precipitation.
Long-term Storage The rate of Impurity C formation under various storage conditions (temperature, humidity) is a critical parameter for determining the shelf-life of Felypressin.
Formulation Development Understanding the propensity for Impurity C formation is crucial for developing a stable formulation, including the selection of appropriate excipients and pH.

Research on Potential for this compound to Form Aggregates or Oligomers

Peptide aggregation is a major concern in the development of therapeutic peptides, as it can lead to a loss of efficacy and potentially induce an immunogenic response. Aggregation involves the self-association of peptide monomers to form larger, often insoluble, structures. The process can be initiated by the formation of a nucleus, which then grows by the addition of more monomers.

This compound, as a pre-formed dimer, could potentially act as a nucleus for further aggregation. The presence of these dimers may lower the energy barrier for the formation of larger oligomers and aggregates. nih.gov Research on other peptides has demonstrated that small amounts of impurities can significantly accelerate aggregation kinetics. nih.gov For example, deamidated impurities in amylin have been shown to induce amyloid formation. nih.gov

The mechanism of aggregation can be complex, often involving the formation of various oligomeric species as intermediates. nih.gov These oligomers can be transient and exist in equilibrium with monomers and larger aggregates. ucl.ac.uk The presence of this compound could shift this equilibrium towards the formation of higher-order oligomers.

While direct research on the aggregation-inducing potential of this compound is not publicly available, studies on similar peptide systems provide a basis for concern. The structural similarity of the dimer to an early-stage aggregate suggests it could readily participate in and promote the aggregation process.

The following table summarizes the potential role of this compound in aggregation and oligomerization.

Aggregation/Oligomerization AspectPotential Role of this compound
Nucleation The dimer could act as a template or nucleus, accelerating the onset of aggregation by bypassing the initial, slower nucleation step of monomer association.
Oligomer Formation The presence of dimers may facilitate the formation of trimers, tetramers, and other small, soluble oligomers.
Fibril Formation While not all oligomers lead to fibril formation, the increased concentration of oligomeric species due to the presence of Impurity C could enhance the probability of forming larger, insoluble amyloid-like fibrils.
Physical Instability Increased aggregation and oligomerization can lead to visible precipitation or changes in the solution's turbidity, indicating physical instability of the product.

Regulatory Science and Research Paradigms for Peptide Impurity C Profiling

Academic Interpretation of International Harmonization (ICH) Guidelines (e.g., Q3A, Q3D, M7) on Impurities

While some International Council for Harmonisation (ICH) guidelines for impurities were not originally written with peptides in mind, their principles are fundamental to ensuring the quality and safety of all drug substances, including Felypressin and its impurities. nih.gov The academic and industrial research communities continually adapt and interpret these guidelines for complex molecules like peptides.

ICH Q3A(R2): Impurities in New Drug Substances

This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eugmp-compliance.org Although the guideline explicitly states that it does not cover peptides, its principles are often applied as a baseline. ich.org The core concepts include establishing thresholds for impurities based on the maximum daily dose of the drug. ich.org

Reporting Threshold: The level at which an impurity must be reported in a registration application. ich.org

Identification Threshold: The level at which the structure of an impurity must be determined. ich.org

Qualification Threshold: The level at which an impurity's biological safety must be established. ich.org

For a peptide impurity like Felypressin Impurity C, these thresholds serve as a starting point for discussion with regulatory agencies. The qualification of an impurity involves assessing its safety, which can be done through toxicological studies or by comparing its levels to those present in batches used in safety and clinical trials. ich.orgtuwien.ac.at

ICH Q3D(R2): Elemental Impurities

This guideline focuses on controlling elemental impurities in drug products using a risk-based approach. ich.orgeuropa.euintertek.com Elemental impurities can be introduced from various sources, including intentionally added catalysts in the synthesis of Felypressin or through contact with manufacturing equipment or container closure systems. ich.orgwestpharma.com The guideline establishes Permitted Daily Exposure (PDE) values for elements of toxicological concern. ich.orgich.org

The process involves:

Identification: Identifying known and potential sources of elemental impurities. ich.org

Evaluation: Assessing the probability of observing a specific elemental impurity in the drug product. ich.org

Control: Summarizing and documenting the risk assessment to establish a control strategy. ich.org

The elements are categorized into classes based on their toxicity and the likelihood of their occurrence in the drug product.

ClassElementsToxicological Concern & Requirement
Class 1As, Cd, Hg, PbSignificantly toxic; must be evaluated in the risk assessment for all potential sources. westpharma.com
Class 2ACo, Mo, Se, VToxic with higher natural abundance; require assessment across all potential sources. westpharma.com
Class 2BAg, Au, Ir, Os, Pd, Pt, Rh, Ru, TlGenerally less toxic but require assessment if intentionally added to the manufacturing process. westpharma.com
Class 3Ba, Cr, Cu, Li, Mo, Sb, SnRelatively low oral toxicity but may require consideration for parenteral or inhalation routes. ich.orgich.orgwestpharma.com

ICH M7(R2): Genotoxic Impurities

This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.orgeuropa.euich.org It complements ICH Q3A/B by providing specific guidance for impurities that are DNA reactive. ich.orgich.org The process involves assessing actual and potential impurities for their mutagenic potential, often beginning with a computational toxicology assessment of the molecular structure. ich.org If a structural alert is identified, further testing may be required. ich.org For peptides, genotoxicity is generally considered a lower risk compared to small molecules, but the potential for reactive impurities introduced during synthesis must still be evaluated. nih.gov

Research on Impurity Reporting and Identification Thresholds for Peptides

The regulatory landscape for peptide impurities is evolving, with a notable lack of a single, harmonized international standard. youtube.com This has led to significant research and discussion on appropriate thresholds, driven primarily by concerns over the potential immunogenicity of peptide-related impurities. tapi.comfda.gov

Different regulatory bodies have presented varying expectations:

U.S. Food and Drug Administration (FDA): In its guidance on generic synthetic peptides, the FDA recommends an identification threshold of 0.10%. tapi.comfda.gov Any new impurity above this level that is not present in the reference drug should be characterized and assessed for its potential to affect safety, particularly immunogenicity. fda.gov This stringent threshold is intended to ensure batch-to-batch consistency and minimize the risk of adverse immune reactions. youtube.com

European Pharmacopoeia (Ph. Eur.) & European Medicines Agency (EMA): Historically, the Ph. Eur. has often limited individual impurities in synthetic peptides to not more than 0.5%, with a qualification threshold of 1.0%. youtube.comtapi.com This reflects an approach that is closer to the traditional ICH Q3A guidelines for small molecules. youtube.com

This divergence in regulatory expectations creates challenges for global drug development. youtube.com The lower FDA threshold of 0.10% for identification requires more sensitive analytical methods and places greater demands on the manufacturing and purification processes. tapi.com Research indicates that even impurities below 0.5% can pose a risk of immunogenicity, lending support to the more stringent approach. youtube.com

Regulatory Body / GuidelineIdentification ThresholdQualification ThresholdPrimary Rationale / Focus
FDA (Generic Synthetic Peptides)≥0.10% fda.govNot explicitly defined, but new impurities >0.5% are generally discouraged fda.govImmunogenicity Risk & Batch Consistency youtube.comfda.gov
EMA / Ph. Eur. (General Peptides)≥0.5% youtube.com≥1.0% youtube.comGeneral Safety & Quality (Closer to ICH Q3A) youtube.com

Developability Research in Response to Regulatory Scrutiny of Peptide Impurities

The increased regulatory scrutiny and stringent impurity thresholds have spurred significant research into the "developability" of therapeutic peptides. This field focuses on optimizing both the peptide molecule and the manufacturing process to ensure quality, safety, and manufacturability. The control of impurities like this compound is a central aspect of this research.

Key areas of developability research include:

Advanced Synthesis Strategies: As the length and complexity of peptides increase, so does the potential for impurity formation. tapi.com Research focuses on optimizing solid-phase peptide synthesis (SPPS) and exploring hybrid synthesis approaches to minimize the formation of deletion sequences, insertions, and other process-related impurities. tapi.com A thorough understanding of the synthesis process allows for the implementation of controls at upstream and downstream stages to reduce impurity levels. tapi.com

Enhanced Purification Technologies: Achieving the high levels of purity demanded by regulators often requires sophisticated purification methods. Research is ongoing in multi-dimensional chromatography and other advanced separation techniques to resolve closely related impurities from the main active pharmaceutical ingredient (API). almacgroup.com

Forced Degradation and Stability Studies: Understanding how impurities are formed is critical for controlling them. nih.gov Forced degradation studies, where the peptide is exposed to stress conditions (e.g., heat, light, pH extremes), are used to deliberately generate degradation products. This helps in identifying potential impurities like this compound, elucidating their formation pathways, and developing analytical methods capable of detecting them. nih.gov This knowledge is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

This research is essential for creating a robust control strategy that ensures the impurity profile of each batch is consistent and within the established specifications. tapi.com

Role of Analytical Reference Materials in Regulatory Compliance Research

Analytical Reference Materials (ARMs) and reference standards are indispensable tools for meeting the stringent regulatory requirements for peptide impurity profiling. usp.org A reference standard is a highly purified and well-characterized substance used as a benchmark for quality control. pharmaffiliates.comnih.gov For Felypressin, this includes a reference standard for the API itself and, ideally, for its specified impurities like Impurity C.

The functions of reference materials in regulatory compliance are multifaceted:

Identity Confirmation: Reference standards are used to confirm the identity of the active ingredient in a sample. pharmaffiliates.com

Purity and Impurity Quantification: They are essential for validating analytical methods and accurately quantifying the levels of impurities. pharmaffiliates.comlabinsights.nl By comparing the analytical response of an impurity in a sample to the response of its certified reference standard, a precise measurement can be made. ich.org

Method Validation and Development: Reference materials are critical for developing and validating the analytical procedures used to assess peptide quality, ensuring they are accurate, precise, and reproducible. usp.org

Stability Testing: They serve as benchmarks in stability studies to monitor the degradation of the API and the formation of impurities over time. pharmaffiliates.com

The production of peptide reference standards is a rigorous process involving comprehensive characterization using orthogonal analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and amino acid analysis to confirm structure and assign a purity value. usp.orgresearchgate.net The availability of a specific reference standard for this compound is crucial for manufacturers to accurately monitor and control its levels, thereby ensuring compliance with global regulatory expectations. usp.org

Emerging Research Directions and Methodological Challenges in Felypressin Impurity C Studies

Development of Novel Analytical Technologies for Trace Impurity Detection

The detection and quantification of trace-level impurities are critical for ensuring the safety and efficacy of peptide drugs. While high-performance liquid chromatography (HPLC) is a foundational technique, modern advancements are pushing the limits of detection to new lows. oxfordglobal.comnih.gov Ultra-high-performance liquid chromatography (UHPLC), combined with high-resolution mass spectrometry (HRMS), offers a powerful method for confirming both the relative concentration and structural identity of peptides and their impurities. mdpi.com These hyphenated techniques, such as LC-MS, are instrumental in the rapid structural identification of impurities, which helps in understanding their formation and implementing control measures. nih.gov

Advanced mass spectrometry platforms, such as those with extended mass ranges, enable the detection of low-charged peptide species, thereby increasing the confidence in impurity identification. thermofisher.com For particularly challenging separations, ion mobility spectrometry (IMS) is emerging as a valuable tool. oxfordglobal.com IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation that can resolve impurities that traditional chromatography cannot. oxfordglobal.combiopharmaspec.com This is especially useful for distinguishing between isomeric and isobaric peptides, which have the same mass but different structures or compositions. mobilionsystems.com

The table below compares key characteristics of these advanced analytical technologies.

TechnologyPrincipleKey Advantage for Trace Impurity Detection
UHPLC-HRMS Combines high-resolution liquid chromatography with high-accuracy mass measurement.Offers high sensitivity and specificity, enabling confident identification and quantification of known and unknown impurities. mdpi.comemerypharma.com
Ion Mobility-MS Separates ions based on their size and shape in a carrier gas before mass analysis.Provides an orthogonal separation dimension, capable of resolving co-eluting and isomeric impurities that are indistinguishable by mass alone. biopharmaspec.commobilionsystems.com
2D-LC Utilizes two different liquid chromatography columns with different separation mechanisms.Significantly increases peak capacity, allowing for the separation of impurities in highly complex peptide mixtures. chromatographyonline.comchromatographyonline.com

Predictive Modeling and Computational Approaches for Impurity Formation

Computational tools are increasingly being used to predict the formation of impurities during peptide synthesis and degradation. researchgate.net These in silico methods can model degradation pathways and identify potential impurities before they are observed in the lab, saving significant time and resources. acs.orgnih.gov

One approach involves using machine learning algorithms trained on large datasets from peptide syntheses. nih.govnih.gov For instance, models can map the structural representations of amino acids and peptide sequences to experimental parameters to predict the outcome of synthesis reactions with high accuracy. nih.gov By analyzing data from thousands of deprotection reactions, deep learning models can predict sequence-dependent events like aggregation that often lead to impurity formation. nih.gov Another strategy employs pathway prediction systems that use databases of known biodegradation and metabolic reactions to forecast potential degradation products. nih.gov

Computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) can generate all possible biochemical reactions based on enzyme reaction rules, helping to identify novel degradation pathways. nih.gov These predictive models are crucial for proactively designing more robust manufacturing processes and stable formulations for peptides like Felypressin.

Green Chemistry Principles in Impurity Control Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. youtube.com In peptide synthesis and purification, this translates to developing more sustainable processes that also help in controlling impurity formation. A major focus is on reducing the vast quantities of solvents used, which is a primary contributor to the high environmental impact of peptide manufacturing. rsc.org

Key areas of research in green chemistry for peptide production include:

Greener Solvents : There is a concerted effort to identify and standardize the use of more environmentally friendly solvents. youtube.com However, the high cost and regulatory hurdles associated with new solvents can be a barrier to implementation. youtube.com

Energy-Efficient Purification : Alternative isolation methods with lower energy consumption, such as crystallization and precipitation, are being explored as replacements for lyophilization. ambiopharm.com

Minimal-Protection Strategies : A novel approach in solid-phase peptide synthesis (SPPS) involves using side-chain unprotected amino acids. This "minimal-protection" strategy reduces the need for protecting groups and the large volumes of strong acids typically required for their removal, thereby increasing manufacturing efficiency and aligning with green chemistry goals. researchgate.net

These sustainable practices not only reduce the environmental footprint but can also lead to cleaner reaction profiles with fewer process-related impurities. researchgate.net

Addressing Challenges of Co-Eluting and Isomeric Impurities

One of the most significant analytical challenges in impurity profiling is the separation and identification of impurities that are structurally very similar to the active pharmaceutical ingredient (API) or to each other. thermofisher.com Isomeric impurities, which have the same molecular formula but different structures, and co-eluting impurities, which are not resolved by a single chromatographic method, pose a considerable problem. oxfordglobal.comenovatia.comveeprho.com

Advanced techniques are essential to tackle these challenges:

Two-Dimensional Liquid Chromatography (2D-LC) : This technique subjects the sample to two distinct and consecutive separations, significantly enhancing separation power. chromatographyonline.comchromatographyonline.com It is particularly effective for resolving impurities that co-elute with the main API peak in a one-dimensional separation. waters.com A common setup combines different column chemistries, such as reversed-phase and strong cation exchange, to achieve better orthogonality and separation. chromatographyonline.com

Ion Mobility-Mass Spectrometry (IM-MS) : IM-MS is highly effective at separating isomeric peptides that are indistinguishable by mass alone. biopharmaspec.commobilionsystems.com By separating ions based on their collision cross-section (a measure of their size and shape), it can resolve subtle structural differences, such as those caused by the isomerization of amino acids (e.g., aspartic acid to isoaspartic acid) or the presence of D-amino acid impurities. biopharmaspec.commobilionsystems.comenovatia.com

Advanced MS/MS Fragmentation Strategies : Specific mass spectrometry techniques can help differentiate isomers. For example, fragmentation of immonium ions can distinguish between leucine (B10760876) and isoleucine residues, while differences in the relative intensities of b and y fragment ions can indicate the presence of isoaspartic or isoglutamic acid. enovatia.com

The table below summarizes the primary challenges and the advanced analytical solutions used to address them.

ChallengeDescriptionPrimary Analytical Solution(s)
Co-eluting Impurities Impurities that elute at the same time as the API or other impurities in a single chromatographic run. nih.govTwo-Dimensional Liquid Chromatography (2D-LC). chromatographyonline.comwaters.com
Isomeric Impurities Impurities with the same mass as the API but different structural arrangements (e.g., epimers, structural isomers). oxfordglobal.comenovatia.comIon Mobility-Mass Spectrometry (IM-MS), Advanced MS/MS Fragmentation, NMR Spectroscopy. oxfordglobal.combiopharmaspec.commobilionsystems.com
Isobaric Impurities Impurities that have the same nominal mass as the API but different elemental compositions.High-Resolution Mass Spectrometry (HRMS). mobilionsystems.com

Research on Comprehensive Impurity Profiling for Complex Peptide Formulations

A comprehensive impurity profile, which identifies and quantifies all impurities in a drug substance, is a regulatory requirement and crucial for ensuring product quality. researchgate.netsb-peptide.comhilarispublisher.com For complex peptide formulations, constructing this profile is a significant challenge due to the variety of potential impurities that can arise from synthesis, degradation, or interaction with excipients. researchgate.nethilarispublisher.com

The process of impurity profiling involves a multi-faceted approach:

Separation and Detection : The first step is to separate all impurities from the main peptide component, typically using high-resolution chromatographic techniques like UHPLC. almacgroup.com

Identification and Characterization : A combination of analytical techniques is then used to determine the structure of each impurity. Mass spectrometry is the primary tool for this, providing molecular weight and fragmentation data. emerypharma.comsb-peptide.com

Quantification : Once identified, the impurities are quantified to ensure they are below the established safety thresholds. biomedres.us

A robust impurity profiling strategy often relies on orthogonal analytical methods—techniques that use different scientific principles—to ensure that no impurity goes undetected. usp.org For example, combining liquid chromatography for separation with mass spectrometry for identification provides a comprehensive view of the impurity landscape. sb-peptide.com This systematic approach is essential for meeting the stringent quality and safety standards set by regulatory bodies for complex peptide drugs like Felypressin. sb-peptide.combiomedres.us

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Felypressin Impurity C in pharmaceutical formulations?

To identify and quantify this compound, researchers should employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is standard for separation and preliminary quantification . For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) provides accurate mass data, while Nuclear Magnetic Resonance (NMR) spectroscopy resolves stereochemical details . Method validation should include specificity, linearity (e.g., R² > 0.99), and accuracy (recovery rates 90–110%) as per ICH guidelines .

Q. How do synthesis pathways for Felypressin contribute to the formation of Impurity C?

Impurity C typically arises during peptide synthesis via incomplete disulfide bond formation or oxidation byproducts. Researchers should monitor reaction intermediates using Thin-Layer Chromatography (TLC) or HPLC to track side products . For example, improper cysteine residue coupling during solid-phase synthesis may lead to truncated peptides or mispaired disulfide bonds. Batch consistency studies under varying pH, temperature, and reagent stoichiometry can identify critical process parameters .

Q. What experimental design considerations are essential for impurity profiling of this compound?

A robust impurity profile requires:

  • Forced degradation studies : Expose Felypressin to heat, light, acid/base hydrolysis, and oxidative conditions (e.g., H₂O₂) to simulate Impurity C formation pathways .
  • Spiking experiments : Introduce synthetic Impurity C into drug substance batches to validate detection limits.
  • Cross-validation : Compare results across multiple analytical platforms (e.g., HPLC vs. GC-MS) to rule out false positives .

Advanced Research Questions

Q. What advanced methodologies are used for structural elucidation of this compound?

Advanced characterization involves:

  • 2D-NMR (e.g., COSY, HSQC): Maps proton-carbon correlations to confirm disulfide connectivity and amino acid sequence .
  • X-ray Crystallography : Resolves tertiary structure if the impurity crystallizes.
  • Molecular Dynamics Simulations : Predicts conformational stability of Impurity C relative to the parent compound, focusing on interactions like hydrogen bonding with residues T190 and Q192 in enzymatic assays .

Q. How can researchers validate analytical methods for Impurity C to meet regulatory standards?

Validation follows ICH Q2(R1) guidelines, including:

  • Specificity : Demonstrate resolution from Felypressin and other impurities using spiked samples.
  • Linearity : Test across 50–150% of the target concentration (e.g., R² ≥ 0.98).
  • Robustness : Vary HPLC flow rate (±0.1 mL/min) and column temperature (±2°C) to assess method resilience . Include inter-lab reproducibility tests with ≥3 independent analysts .

Q. What are the implications of Impurity C’s interaction with biological targets, such as viral proteases?

In silico studies suggest Felypressin and its impurities may bind to viral main protease (Mpro) catalytic sites. For Impurity C, molecular docking reveals weak hydrogen bonding with E166 and salt bridge formation with NH3 groups, potentially altering antiviral efficacy . Researchers should validate these interactions via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (KD) .

Q. How do stress conditions affect the stability and transformation pathways of this compound?

Under oxidative stress (e.g., 0.1% H₂O₂), Impurity C may degrade into smaller peptides via cleavage of the Pro-Lys bond. Accelerated stability studies (40°C/75% RH) over 6 months can quantify degradation kinetics. Use LC-MS to identify secondary impurities and Arrhenius equations to predict shelf-life .

Methodological Best Practices

  • Data Contradiction Analysis : If HPLC and LC-MS results conflict, re-examine sample preparation (e.g., solubility in mobile phase) or confirm impurity identity via orthogonal methods like IR spectroscopy .
  • Ethical Reporting : Disclose all detected impurities, even those below 0.1%, and avoid selective data omission to uphold reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.